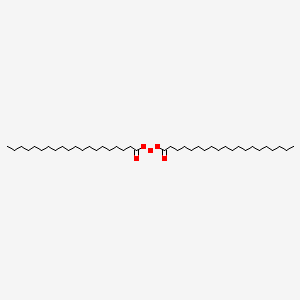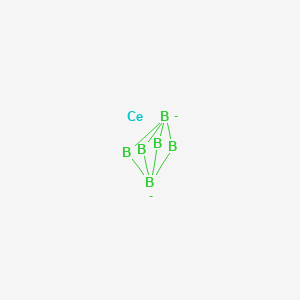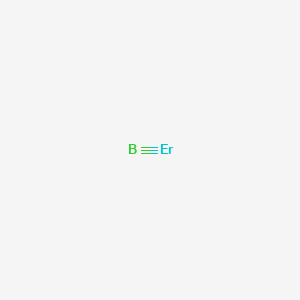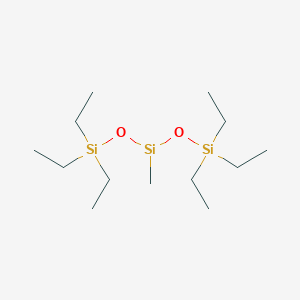
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane is a chemical compound with the molecular formula C13H34O2Si3 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane consists of 13 carbon atoms, 34 hydrogen atoms, 2 oxygen atoms, and 3 silicon atoms . The molecular weight of this compound is 306.66 .Physical And Chemical Properties Analysis
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane is a liquid at room temperature . It has a boiling point of 81-82°C at 1 atm , a density of 0.8696 , and a refractive index of 1.427 .Scientific Research Applications
Synthesis of UV-Curable Oligomers
The compound can be used in the synthesis of UV-curable oligomers. For instance, it has been used in the synthesis of 1,1,3,3,5,5-hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane (HMBEMOPTS), a novel UV-curable oligomer . The photosensitivity of HMBEMOPTS is better than the ordinary oxetane .
Preparation of Cationic UV-Curable Systems
It can be mixed with bisphenol A type epoxy resin E-51 to prepare a cationic UV-curable system . Triarylsulfonium hexafluoroantimonate (UV-6976) is used as a cationic photoinitiator .
Enhancement of Mechanical Properties
The mechanical tests of coating films prove that when the mass fraction of HMBEMOPTS is 50%, the mechanical properties of the curing system are the best . The impact strength of the UV-curable films is measured to be 40 kg·cm and the flexibility is 2 mm .
Improvement of Photosensitivity and Flexibility
The experimental results show that HMBEMOPTS can effectively improve photosensitivity and flexibility of the photosensitive resin .
Aromatic C-H Silylation of Arenes
1,1,1,3,5,5,5-Heptamethyltrisiloxane, a closely related compound, can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst .
6. Synthesis of Agricultural Adjuvants and Sensory Performance Enhancers 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, synthesized from 1,1,1,3,5,5,5-Heptamethyltrisiloxane, is used as an agricultural adjuvant and sensory performance enhancer in cosmetic formulations .
Safety and Hazards
properties
InChI |
InChI=1S/C13H33O2Si3/c1-8-17(9-2,10-3)14-16(7)15-18(11-4,12-5)13-6/h8-13H2,1-7H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHPIHKEDLELD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O[Si](C)O[Si](CC)(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33O2Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


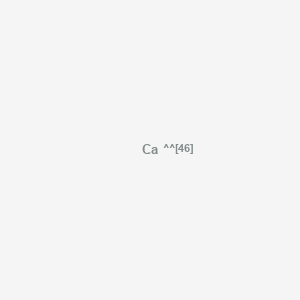


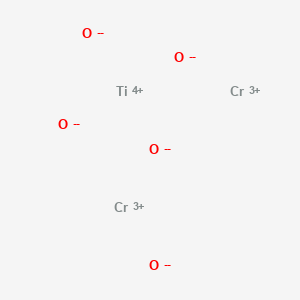
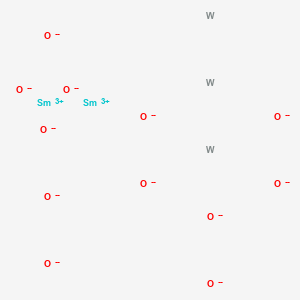
![1,2,3,4,6,7,8,9-Octafluoro-5,5-diphenyl-5H-dibenzo[b,d]germole](/img/structure/B576852.png)

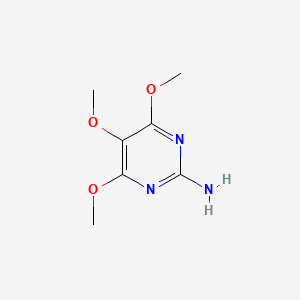
![1,1'-[Peroxybis(carbonyloxy)]bis(4-chlorobutane)](/img/structure/B576859.png)
